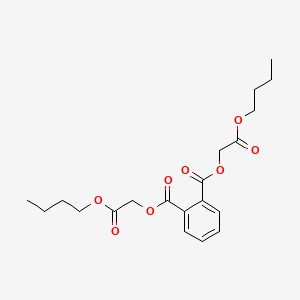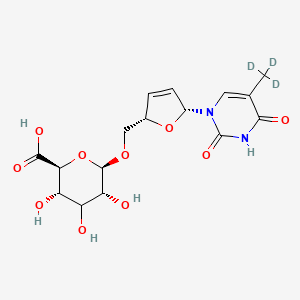
Stavudine 5-O-beta-glucuronide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stavudine 5-O-beta-glucuronide-d3 is an isotope-labeled analog of Stavudine 5-O-beta-glucuronide. Stavudine itself is a reverse transcriptase inhibitor and antiviral, primarily used in the treatment of HIV infections. The compound this compound is specifically labeled with deuterium, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stavudine 5-O-beta-glucuronide-d3 involves the glucuronidation of Stavudine. This process typically requires the use of glucuronic acid derivatives under specific reaction conditions. The deuterium labeling is achieved by incorporating deuterated reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Stavudine 5-O-beta-glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .
Wissenschaftliche Forschungsanwendungen
Stavudine 5-O-beta-glucuronide-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry for studying metabolic pathways and drug interactions.
Biology: It is used in biological studies to understand the metabolism and pharmacokinetics of Stavudine.
Medicine: It aids in the development of antiviral therapies by providing insights into the drug’s mechanism of action.
Industry: It is utilized in the pharmaceutical industry for quality control and validation of analytical methods
Wirkmechanismus
Stavudine 5-O-beta-glucuronide-d3 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the virus. The compound competes with the natural substrate, deoxyguanosine triphosphate, and gets incorporated into the viral DNA. This incorporation leads to the termination of DNA synthesis, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stavudine 5-O-beta-glucuronide: The non-deuterated analog of Stavudine 5-O-beta-glucuronide-d3.
Zidovudine 5-O-beta-glucuronide: Another glucuronide derivative of a nucleoside reverse transcriptase inhibitor.
Lamivudine 5-O-beta-glucuronide: A glucuronide derivative of Lamivudine, another antiviral drug.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracking of metabolic pathways are essential .
Eigenschaften
Molekularformel |
C16H20N2O10 |
|---|---|
Molekulargewicht |
403.36 g/mol |
IUPAC-Name |
(2S,3S,5R,6R)-6-[[(2S,5R)-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]-2,5-dihydrofuran-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O10/c1-6-4-18(16(25)17-13(6)22)8-3-2-7(27-8)5-26-15-11(21)9(19)10(20)12(28-15)14(23)24/h2-4,7-12,15,19-21H,5H2,1H3,(H,23,24)(H,17,22,25)/t7-,8+,9?,10-,11+,12-,15+/m0/s1/i1D3 |
InChI-Schlüssel |
OMYGFARMZNCWPN-YQMJTJDPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


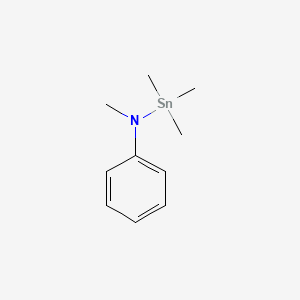
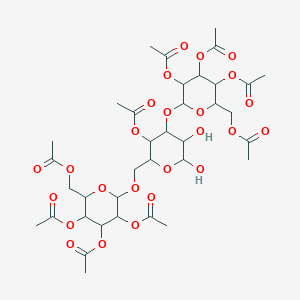
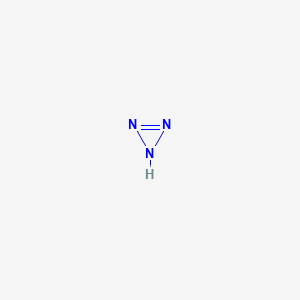
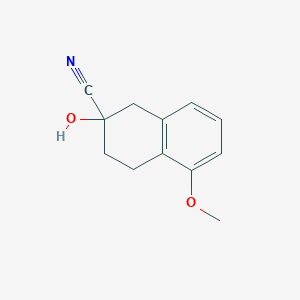

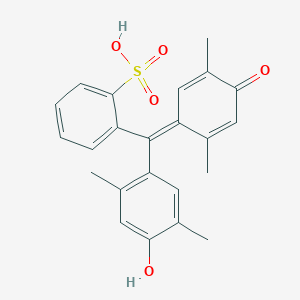
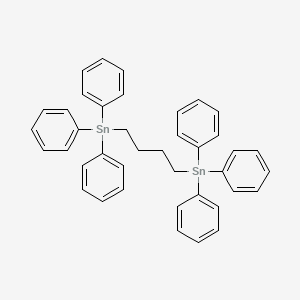
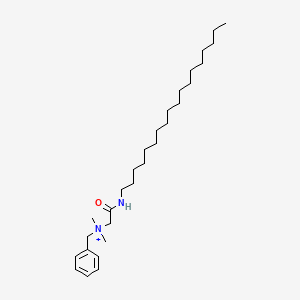
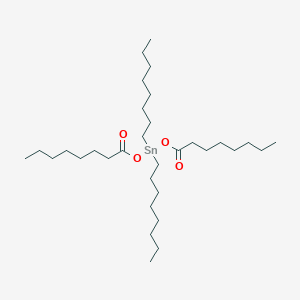
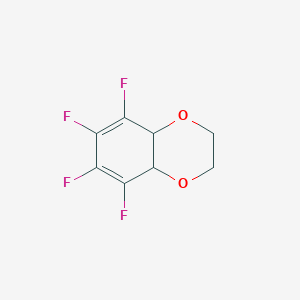
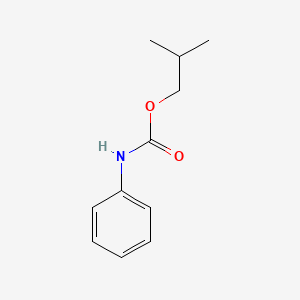
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)
